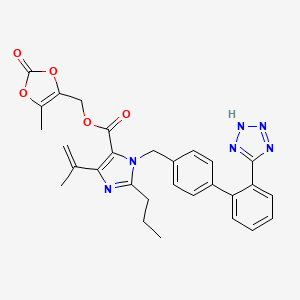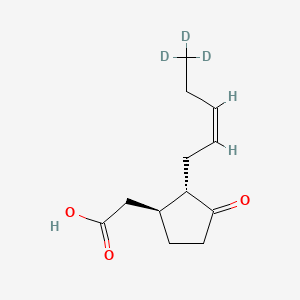
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of amino and hydroxyl functional groups, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of N-Ethyl-N-propyl-4-amino-2-butyn-1-OL involves several steps. One common method includes the reaction of N-ethyl-N-propylamine with propargyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet research-grade standards.
Chemical Reactions Analysis
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL undergoes various chemical reactions, including:
Scientific Research Applications
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-N-propyl-4-amino-2-butyn-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially altering their activity and function . These interactions can affect various biochemical pathways, making the compound valuable in research focused on understanding and manipulating these processes .
Comparison with Similar Compounds
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL can be compared to other similar compounds, such as:
N-Methyl-N-propyl-4-amino-2-butyn-1-OL: This compound has a similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
N-Ethyl-N-butyl-4-amino-2-butyn-1-OL: The presence of a butyl group instead of a propyl group can lead to differences in solubility and chemical behavior.
Properties
IUPAC Name |
4-[ethyl(propyl)amino]but-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-7-10(4-2)8-5-6-9-11/h11H,3-4,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWXQVWZOOYZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC#CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/new.no-structure.jpg)


![2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine](/img/structure/B565640.png)
![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)




